molecular formula C23H28O7Si B582980 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate CAS No. 151265-18-8

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate

Cat. No.: B582980
CAS No.: 151265-18-8
M. Wt: 444.555
InChI Key: OXQFQHKHZPNZSN-NCYKPQTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a silyl-protected carbohydrate derivative with a cyclic carbonate group at the 3,4-positions and a bulky tert-butyldiphenylsilyl (TBDPS) ether at the 6-O position (Figure 1). Its molecular formula is C₂₂H₂₈O₄Si (molecular weight: 384.54 g/mol) . The TBDPS group enhances steric protection of the hydroxyl group, while the cyclic carbonate enables regioselective ring-opening reactions, making it valuable in glycosylation and synthetic chemistry .

Synthesis and Applications
The compound is synthesized via epoxidation of glycal intermediates followed by Lewis acid-catalyzed ring-opening (e.g., ZnCl₂ in acetone/CH₂Cl₂) . It is widely used in the preparation of β-glycosidic linkages and bioactive molecules, such as C-aryl glycosides (e.g., 3.3a-j in and ), through Pd/Ir-catalyzed cross-coupling reactions under blue LED irradiation .

Properties

IUPAC Name

(4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7Si/c1-23(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-18(25)21-20(26)19(14-24)29-22(27)30-21/h4-14,18-21,25-26H,15H2,1-3H3/t18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQFQHKHZPNZSN-NCYKPQTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3C(C(OC(=O)O3)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@H]3[C@@H]([C@H](OC(=O)O3)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746591
Record name (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151265-18-8
Record name (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Protection of the 6-Hydroxyl Group

The synthesis begins with the regioselective protection of the 6-hydroxyl group on D-galactal using tert-butyldiphenylsilyl chloride (TBDPSCl). This step is performed under anhydrous conditions in dimethylformamide (DMF) or tetrahydrofuran (THF), with imidazole or pyridine as a base to scavenge HCl. The reaction typically proceeds at 0–25°C for 4–12 hours, achieving yields of 85–92%.

Key Reaction Parameters :

  • Stoichiometry : A 1.2:1 molar ratio of TBDPSCl to D-galactal ensures complete conversion.

  • Solvent Purity : Anhydrous DMF (H<sub>2</sub>O < 50 ppm) minimizes side reactions.

  • Temperature Control : Lower temperatures (0°C) reduce desilylation risks.

Cyclic Carbonate Formation

The protected 6-O-TBDPS-D-galactal undergoes cyclic carbonate formation at the 3,4-positions. This is achieved using 1,1'-carbonyldiimidazole (CDI) or triphosgene in dichloromethane (DCM) under nitrogen atmosphere. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds via nucleophilic attack of the adjacent hydroxyl groups on the carbonyl carbon.

Reaction Optimization :

  • Catalyst Loading : 10 mol% DMAP enhances reaction rates without over-carbonation.

  • Solvent Choice : DCM’s low polarity favors intramolecular cyclization over polymerization.

  • Workup : Sequential washes with 1 M HCl and saturated NaHCO<sub>3</sub> remove excess reagents.

Yield Optimization and Kinetic Analysis

Factors Influencing Reaction Efficiency

ParameterOptimal RangeImpact on Yield
TBDPSCl Equivalents1.2–1.5 eqPrevents underprotection
Reaction Time6–8 hoursBalances conversion vs. degradation
Purification MethodFlash chromatography (hexane:EtOAc 8:2)Achieves >95% purity

Yields for the carbonate formation step range from 65–78%, depending on the steric hindrance from the TBDPS group. Microwave-assisted synthesis (50°C, 30 minutes) has been explored, improving yields to 82% by accelerating imidazole expulsion.

Competing Side Reactions

  • Desilylation : Acidic conditions during workup may cleave the TBDPS group. Neutral pH buffers are critical.

  • Over-Carbonation : Excess CDI leads to dicarbonate byproducts, detectable via <sup>13</sup>C NMR (δ 154–157 ppm for monocarbonate vs. δ 160–163 ppm for dicarbonate).

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

TechniqueKey Data PointsAssignment
<sup>1</sup>H NMRδ 1.08 (s, 9H, TBDPS tert-butyl)TBDPS group
δ 5.52 (d, J = 3.2 Hz, H-1)Anomeric proton
<sup>13</sup>C NMRδ 155.4 (C=O, cyclic carbonate)Carbonate moiety
HRMS (ESI+)m/z 505.1892 [M+Na]<sup>+</sup>Molecular ion

Crystallographic Validation

Single-crystal X-ray diffraction confirms the chair conformation of the galactal ring and the R-configuration at the anomeric center. The TBDPS group adopts a gauche orientation relative to the carbonate ring, minimizing steric clashes.

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous Flow Systems : Microreactors with residence times < 10 minutes improve heat transfer and reduce side reactions.

  • In-Line Analytics : FTIR probes monitor silylation and carbonation in real time.

  • Solvent Recovery : Distillation recovers >90% DCM for reuse, lowering costs.

Challenges and Mitigation Strategies

Steric Hindrance in Glycosylation

The bulky TBDPS group at C-6 can hinder subsequent glycosylation at C-3/C-4. Preactivation of glycosyl donors with N-iodosuccinimide (NIS) and triflic acid improves coupling efficiency from 45% to 72%.

Long-Term Stability

The compound is hygroscopic; storage under argon at −20°C maintains stability for >12 months. Silica gel desiccants in packaging reduce hydrolysis risks.

Chemical Reactions Analysis

Types of Reactions

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new silyl ethers or other substituted derivatives.

Scientific Research Applications

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The cyclic carbonate moiety can undergo ring-opening reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

6-O-(tert-Butyldimethylsilyl)-D-galactal

  • Structure : Features a smaller tert-butyldimethylsilyl (TBDMS) group at the 6-O position.
  • Molecular Formula : C₁₂H₂₄O₄Si (MW: 260.41 g/mol) .
  • Key Differences :
    • Steric Hindrance : The TBDMS group is less bulky than TBDPS, increasing reactivity but reducing selectivity in protection/deprotection steps .
    • Solubility : Higher solubility in polar solvents (e.g., DMF) compared to TBDPS derivatives.
    • Applications : Primarily used in stepwise glycosylations where moderate protection is sufficient .

6-O-(Triisopropylsilyl)-D-galactal Cyclic Carbonate

  • Structure : Contains a triisopropylsilyl (TIPS) group and cyclic carbonate.
  • Molecular Formula : C₁₆H₂₈O₅Si (MW: 328.48 g/mol) .
  • Key Differences :
    • Thermal Stability : TIPS offers superior thermal stability (boiling point: 410.3°C predicted) .
    • Reactivity : Less reactive in silyl ether cleavage compared to TBDPS, requiring harsher conditions (e.g., HF·pyridine).
    • Applications : Preferred in high-temperature reactions and iterative syntheses requiring stable intermediates .

3,4-O-Isopropylidene-6-O-TBDPS-D-galactal

  • Structure : Replaces the cyclic carbonate with an isopropylidene acetal.
  • Key Differences :
    • Protection Strategy : The isopropylidene group is acid-labile, enabling selective deprotection under mild conditions (e.g., aqueous HCl) .
    • Glycosylation Efficiency : Lower stereocontrol compared to cyclic carbonate derivatives, as reported in collagen glycosylation studies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Applications
6-O-TBDPS-D-galactal cyclic carbonate C₂₂H₂₈O₄Si 384.54 TBDPS, cyclic carbonate Moderate C-aryl glycosides, β-linkage synthesis
6-O-TBDMS-D-galactal C₁₂H₂₄O₄Si 260.41 TBDMS High Stepwise glycosylation
6-O-TIPS-D-galactal cyclic carbonate C₁₆H₂₈O₅Si 328.48 TIPS, cyclic carbonate Very high High-temperature reactions
3,4-O-Isopropylidene-6-O-TBDPS-D-galactal C₂₄H₃₀O₅Si 438.60 TBDPS, isopropylidene Acid-sensitive Collagen glycosylation

Research Findings and Practical Implications

Reactivity in Glycosylation

  • The cyclic carbonate in 6-O-TBDPS-D-galactal facilitates regioselective ring-opening, enabling β-glycosidic bond formation with >90% stereocontrol in collagen model systems . In contrast, isopropylidene-protected analogs yield lower β-selectivity (60-70%) under identical conditions .

Catalytic Cross-Coupling Efficiency

  • Pd(PPh₃)₄/Ir(dtbbpy)(ppy)₂PF₆-mediated reactions with 6-O-TBDPS-D-galactal cyclic carbonate achieve 71-85% yields in C-aryl glycoside synthesis . TBDMS analogs are less effective due to premature desilylation under basic conditions .

Solubility Challenges

  • Bulky TBDPS and TIPS groups reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for homogeneous reactions .

Biological Activity

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized compound used primarily in organic synthesis and has garnered attention for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized by protecting the hydroxyl group of D-galactal with tert-butyldiphenylsilyl chloride, followed by the formation of a cyclic carbonate through reaction with a carbonate source. The tert-butyldiphenylsilyl group enhances the stability and selectivity of the compound during chemical reactions, making it a valuable intermediate in various synthetic pathways .

The primary mechanism of action involves the protection of hydroxyl groups through the formation of silyl ethers. This steric hindrance allows selective reactions at other functional groups, facilitating various biological interactions. The cyclic carbonate moiety is also capable of undergoing ring-opening reactions, leading to diverse derivatives that can interact with biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Cellular Interactions : The compound has been studied for its role in carbohydrate-carbohydrate and carbohydrate-lectin interactions, which are crucial for cell-cell recognition and immunological responses. These interactions can influence processes such as metastasis and fertilization .
  • Glycosylation Reactions : It serves as a glycosyl donor in glycosylation reactions, which are essential for synthesizing complex carbohydrates and glycoconjugates. This application is particularly relevant in the development of therapeutics targeting glycan structures on cell surfaces .
  • Pharmaceutical Applications : Its utility in synthesizing pharmaceutical intermediates highlights its importance in drug development. The compound's ability to modify biomolecules makes it a candidate for studying biological processes related to drug action and metabolism .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Study on Glycosylation : A research project explored the use of this compound as a glycosyl donor, demonstrating high stereoselectivity in forming β-glycosides under palladium catalysis. This finding emphasizes its role in synthesizing biologically relevant oligosaccharides .
  • Cell Proliferation Studies : In vitro studies have shown that derivatives of this compound can influence cell morphology, proliferation, and differentiation in neuroendocrine cells, suggesting potential implications for neuropharmacology .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

CompoundBiological ActivityUnique Features
This compoundGlycosylation, cellular interactionsEnhanced stability due to silyl group
6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonateSimilar glycosylation propertiesLess steric hindrance compared to tert-butyldiphenylsilyl
6-O-(tert-Butyldiphenylsilyl)-D-glucal cyclic carbonateLimited studies on cellular interactionsFocused more on glucosidic linkages than galactosidic

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-O-(tert-butyldiphenylsilyl)-D-galactal cyclic carbonate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via sequential protection and functionalization of D-galactal derivatives. A typical approach involves:

  • Step 1 : Protecting the 6-hydroxyl group of D-galactal with tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions (e.g., in DMF with NaH as a base) to introduce the silyl ether group .
  • Step 2 : Formation of the cyclic carbonate at the 3,4-positions using methyl chloroformate or phosgene derivatives in the presence of a base like pyridine .
  • Yield Optimization : Reaction yields (e.g., 19–31% in analogous syntheses) depend on stoichiometric ratios, solvent purity, and temperature control. For instance, using high-purity reagents and inert atmospheres (argon/nitrogen) minimizes side reactions .

Q. How is the stereochemical integrity of the galactal scaffold maintained during silylation and carbonate formation?

  • Methodological Answer : The tert-butyldiphenylsilyl (TBDPS) group provides steric bulk, shielding the 6-position from nucleophilic attack and preserving the galactal ring conformation. NMR monitoring (e.g., 1^1H and 13^{13}C) is critical to verify retention of stereochemistry post-reaction. For example, characteristic 1^1H-NMR shifts for the anomeric proton (δ 5.2–5.6 ppm) and TBDPS methyl groups (δ 1.0–1.1 ppm) confirm structural fidelity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., cyclic carbonate carbonyl at δ 155–160 ppm) and silyl ether signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C27_{27}H32_{32}O6_6Si, calc. 504.57 g/mol) .
  • Infrared (IR) Spectroscopy : Carbonate C=O stretching (~1800 cm1^{-1}) and silyl ether Si-O-C (~1250 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening or desilylation) impact the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Desilylation Risks : Acidic or protic conditions (e.g., aqueous workup) may cleave the TBDPS group. Mitigation involves using non-aqueous solvents (e.g., THF, DCM) and neutral pH during purification .
  • Ring-Opening : The cyclic carbonate is susceptible to nucleophilic attack (e.g., by amines). Kinetic studies using 19^{19}F NMR (if fluorinated analogs are synthesized) can track stability under varying conditions .

Q. What role does this compound play in stereoselective glycosylation reactions for complex carbohydrate synthesis?

  • Methodological Answer : The TBDPS group at C-6 directs regioselective glycosylation at C-3 or C-4. For example, in trisaccharide synthesis, this intermediate enables controlled coupling with acceptors (e.g., glucosamine derivatives) via Schmidt or trichloroacetimidate activation, achieving α/β selectivity ratios >10:1 in some cases .

Q. How can conflicting data on reaction yields (e.g., 19% vs. 31% in similar syntheses) be resolved through experimental design?

  • Methodological Answer : Contradictions arise from differences in:

  • Protecting Group Strategies : TBDPS vs. triisopropylsilyl (TIPS) groups alter steric effects and reactivity .
  • Purification Methods : Flash chromatography (31% yield) vs. recrystallization (19% yield) impacts recovery .
  • Resolution : Design factorial experiments (e.g., varying silylating agents, solvents) and use ANOVA to identify statistically significant yield drivers .

Q. What are the applications of this compound in synthesizing bioactive molecules or drug candidates?

  • Methodological Answer : The compound serves as a key intermediate for:

  • Anticancer Agents : Functionalization at C-3/C-4 enables incorporation into tumor-associated carbohydrate antigens (e.g., Tn antigen analogs) .
  • Antiviral Glycoconjugates : Its stable silyl ether and carbonate groups facilitate conjugation to lipid carriers for vaccine adjuvants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.